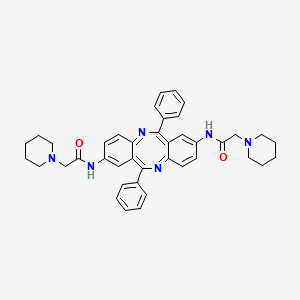
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound belonging to the dibenzodiazocine family. This compound is characterized by its unique structure, which includes two piperidinoacetamido groups and two phenyl groups attached to a dibenzo(b,f)(1,5)diazocine core. The compound’s structure allows for a variety of chemical modifications, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of 2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multiple steps, starting with the preparation of the dibenzo(b,f)(1,5)diazocine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperidinoacetamido groups are then introduced through acylation reactions, using reagents such as piperidine and acetic anhydride. The phenyl groups are added through Friedel-Crafts alkylation reactions, using benzene and a suitable catalyst like aluminum chloride.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include using high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The piperidinoacetamido groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other macromolecules, altering their activity and function. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
2,8-Di(piperidinoacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared to other similar compounds, such as:
5,12-Dihydrodibenzo(b,f)(1,4)diazocine-6,11-dione: This compound has a similar dibenzodiazocine core but lacks the piperidinoacetamido and phenyl groups. It is used as a scaffold for the design of bioactive molecules.
5,10-Dihydrobenzo(b)thieno(3,4-f)(1,4)diazocine-4,11-dione: This compound features a tricyclic structure with a thieno ring, offering different chemical properties and applications.
2-(2-Aminophenyl)isoindoline-1,3-dione: This compound is formed through the rearrangement of dibenzodiazocine derivatives and has applications in drug design and development.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which provide distinct chemical and biological properties.
Properties
CAS No. |
130189-73-0 |
|---|---|
Molecular Formula |
C40H42N6O2 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
N-[(6Z,12Z)-6,12-diphenyl-2-[(2-piperidin-1-ylacetyl)amino]benzo[c][1,5]benzodiazocin-8-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C40H42N6O2/c47-37(27-45-21-9-3-10-22-45)41-31-17-19-35-33(25-31)39(29-13-5-1-6-14-29)43-36-20-18-32(42-38(48)28-46-23-11-4-12-24-46)26-34(36)40(44-35)30-15-7-2-8-16-30/h1-2,5-8,13-20,25-26H,3-4,9-12,21-24,27-28H2,(H,41,47)(H,42,48)/b39-33-,40-34-,43-36?,43-39?,44-35?,44-40? |
InChI Key |
PQIMYWBIGWAWPQ-KLCUQMKPSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)CN6CCCCC6)\C7=CC=CC=C7 |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)CN6CCCCC6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















